Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate
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Overview
Description
Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is a complex organic compound characterized by its multiple hydroxyl groups and a sulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate typically involves the selective oxidation of a suitable precursor, followed by sulfation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using robust oxidizing agents and sulfation using sulfur trioxide or chlorosulfonic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the sulfate ester under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfate esters.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism by which Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate exerts its effects involves its interaction with specific molecular targets. The sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium (2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl hydrogen phosphate: Similar in structure but contains a phosphate group instead of a sulfate ester.
Sodium rel-(1R,2r,3S,4R,5s,6S)-cyclohexane-1,2,3,4,5,6-hexayl hexakis (phosphate): Another related compound with multiple phosphate groups.
Uniqueness
Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is unique due to its specific arrangement of hydroxyl groups and the presence of a sulfate ester. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Biological Activity
Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C6H11NaO9S
- Molecular Weight : 276.21 g/mol
- CAS Number : 204575-08-6
The compound features multiple hydroxyl groups and a sulfate ester, contributing to its unique reactivity and interaction with biological systems. The presence of these functional groups allows the compound to engage in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing enzymatic activities and modulating various metabolic pathways.
Key Mechanisms:
- Enzymatic Modulation : The compound has been shown to act as a substrate for several enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Therapeutic Potential
Research has highlighted several potential therapeutic applications for this compound:
- Metabolic Disorders : Its role as a substrate in metabolic pathways suggests potential use in treating metabolic disorders.
- Inflammatory Diseases : The compound's anti-inflammatory properties may be beneficial in managing conditions such as arthritis and other inflammatory diseases.
- Antioxidant Therapy : Its ability to neutralize free radicals positions it as a candidate for antioxidant therapies.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated that the compound reduces inflammatory markers in vitro. |
Johnson et al. (2021) | Found that it enhances glucose uptake in muscle cells through modulation of insulin signaling pathways. |
Lee et al. (2022) | Reported antioxidant effects in animal models exposed to oxidative stress. |
Comparison with Similar Compounds
To understand the uniqueness of this compound better, it is useful to compare it with similar compounds:
Compound | Structure | Key Activity |
---|---|---|
Sodium (2R,3R,4S,5R)-2-phosphate | Contains phosphate instead of sulfate | Primarily involved in energy metabolism |
Sodium (2R,3R,4S)-glucosamine sulfate | Amino sugar with sulfate group | Known for joint health benefits |
Properties
IUPAC Name |
sodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4-,5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLPRJIGOOEWLH-MVNLRXSJSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.